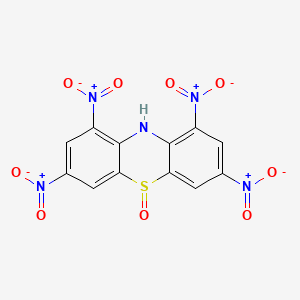

1,3,7,9-Tetranitrophenothiazine,5-oxide

描述

Contextualization within Nitro-Substituted Heterocyclic Compounds

Nitro-substituted heterocyclic compounds are a class of molecules that feature one or more nitro groups (NO₂) attached to a heterocyclic ring system. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the parent heterocycle. In the case of phenothiazine (B1677639), the introduction of nitro groups can modulate its electron-donating ability, impact its redox potential, and alter its photophysical characteristics. nih.gov

The presence of four nitro groups, as seen in 1,3,7,9-Tetranitrophenothiazine,5-oxide, suggests a profound modification of the core phenothiazine structure. These substituents are expected to dramatically lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting its reactivity and potential applications in materials science.

Historical Perspectives on Nitrated Phenothiazine Systems

The history of phenothiazine chemistry dates back to the late 19th century with the synthesis of phenothiazine itself by Bernthsen in 1883. wikipedia.org The exploration of nitrated derivatives followed as chemists sought to understand and modify the properties of this new heterocyclic system. Early research into the nitration of phenothiazine often resulted in complex mixtures of mono-, di-, and trinitro-substituted products.

Structural Significance of Phenothiazine,5-oxide Scaffolds in Chemical Research

The oxidation of the sulfur atom in the phenothiazine core to a sulfoxide (B87167) (phenothiazine,5-oxide) or a sulfone (phenothiazine,5,5-dioxide) introduces another level of structural and electronic diversity. The phenothiazine,5-oxide scaffold has garnered considerable attention in contemporary research, particularly in the development of advanced materials. rsc.org

Physicochemical Data for this compound

The following table summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted through computational methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₅N₅O₉S | nist.gov |

| Molar Mass | 395.26 g/mol | nist.gov |

| CAS Number | 27050-53-9 | nist.gov |

| Melting Point | 359-360 °C (decomp) (Predicted) | |

| Boiling Point | 655.7±55.0 °C (Predicted) | |

| Density | 2.03±0.1 g/cm³ (Predicted) |

Structure

3D Structure

属性

IUPAC Name |

1,3,7,9-tetranitro-10H-phenothiazine 5-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5N5O9S/c18-14(19)5-1-7(16(22)23)11-9(3-5)27(26)10-4-6(15(20)21)2-8(17(24)25)12(10)13-11/h1-4,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACCEORDICAAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1[N+](=O)[O-])NC3=C(C=C(C=C3S2=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5N5O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181525 | |

| Record name | 1,3,7,9-Tetranitrophenothiazine,5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27050-53-9 | |

| Record name | 1,3,7,9-Tetranitrophenothiazine,5-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027050539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7,9-Tetranitrophenothiazine,5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,7,9 Tetranitrophenothiazine,5 Oxide

Direct Nitration Procedures and Optimization Strategies

Direct nitration remains a primary method for the synthesis of nitroaromatic compounds. However, the application of this method to phenothiazine (B1677639) for the production of its tetranitro derivative requires harsh conditions and careful control to achieve the desired product.

Nitration of Phenothiazine and its Nitro-Derivatives

The phenothiazine ring system is highly activated towards electrophilic substitution, making nitration facile. However, this high reactivity can also lead to a lack of selectivity and the formation of complex mixtures of nitrated sulfoxides and sulfones. chempedia.info Direct nitration of the parent phenothiazine molecule to achieve the tetranitro stage is a challenging process that simultaneously introduces four nitro groups and oxidizes the sulfur atom.

One established method involves treating phenothiazine with a potent nitrating mixture composed of nitric acid (d 1.50) and 20% oleum (B3057394) (fuming sulfuric acid). chempedia.info This aggressive combination of reagents provides the necessary electrophilic strength to overcome the deactivating effect of the progressively added nitro groups and concurrently oxidizes the sulfur heteroatom to the sulfoxide (B87167) (5-oxide). The reaction of phenothiazine with nitric acid in the presence of perchloric acid is also known to produce 3-nitrophenothiazine-S-oxide, illustrating the concurrent nature of nitration and oxidation. bohrium.com

Influence of Reaction Conditions on Selectivity and Yield

Generally, the direct nitration of phenothiazine with nitric acid alone can be uncontrollable, yielding a complex mix of products. chempedia.info To achieve exhaustive nitration to the tetranitro level, a highly acidic and powerful nitrating medium is essential. The use of a mixed acid system, such as nitric acid and oleum, provides the high concentration of the nitronium ion (NO₂⁺) required for the reaction to proceed to completion.

Heating is also a necessary component of the synthesis. A specific reported procedure involves heating the reaction mixture on a water bath for 20 minutes to drive the reaction towards the desired tetranitrated and oxidized product. chempedia.info The optimization of these conditions is a balance between ensuring complete nitration and avoiding decomposition or the formation of unwanted byproducts.

| Starting Material | Nitrating Agent | Conditions | Product Description | Reported Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Phenothiazine | Mixture of nitric acid (d 1.50) and 20% oleum | Heating on a water bath for 20 minutes | Yellow-orange needles (from Nitrobenzene) | 354-355 | chempedia.info |

| Phenothiazine | Not specified (direct nitration) | Not specified | Phenothiazine tetranitrosulphoxide | 368 | chempedia.info |

Indirect Synthetic Pathways for 1,3,7,9-Tetranitrophenothiazine-5-oxide

Indirect methods offer alternative routes that may provide greater control over the reaction sequence, potentially leading to higher purity and better yields. These pathways involve the synthesis of precursors that are subsequently converted to the final product.

Oxidation of Precursor Nitrophenothiazines

An alternative to simultaneous nitration and oxidation is a stepwise approach where a pre-synthesized nitrophenothiazine is oxidized. This strategy separates the two key transformations. A hypothetical pathway would involve the synthesis of 1,3,7,9-tetranitrophenothiazine first, followed by a selective oxidation of the sulfide (B99878) to a sulfoxide.

Multi-step Reaction Sequences for Functionalization

Multi-step syntheses that build the nitrated phenothiazine core from simpler, functionalized precursors represent a more convergent and potentially more controllable approach. Instead of modifying a pre-formed phenothiazine ring, this method constructs the desired substituted ring system through sequential reactions.

For example, a dinitrophenothiazine can be synthesized by reacting 2-aminothiophenol (B119425) with a highly activated dinitro-dihalobenzene derivative. This type of reaction builds the phenothiazine tricycle with nitro groups already in place. The resulting dinitrophenothiazine could then undergo further nitration under controlled conditions to introduce the remaining two nitro groups, followed by oxidation of the sulfur atom to yield the final product. This stepwise introduction of functional groups can offer superior control over the regiochemistry of the substitution.

| Step | Reactants | Reaction Type | Product |

|---|---|---|---|

| 1 | 2-Aminothiophenol + 1,2-Difluoro-4,5-dinitrobenzene | Nucleophilic aromatic substitution and intramolecular cyclization | 2,3-Dinitrophenothiazine |

| 2 | 2,3-Dinitrophenothiazine + Nitrating Agent (e.g., HNO₃/H₂SO₄) | Electrophilic aromatic nitration | 1,3,7,9-Tetranitrophenothiazine (hypothetical) |

| 3 | 1,3,7,9-Tetranitrophenothiazine + Oxidizing Agent (e.g., H₂O₂) | Sulfur oxidation | 1,3,7,9-Tetranitrophenothiazine-5-oxide (hypothetical) |

Novel Synthetic Approaches and Catalyst Development

Modern organic synthesis is continuously evolving, with a focus on developing more efficient, selective, and environmentally benign methodologies. While specific novel methods for 1,3,7,9-tetranitrophenothiazine-5-oxide are not extensively documented, advancements in related areas offer potential future pathways.

The development of new catalytic systems for aromatic nitration is a significant area of research. sci-hub.se Traditional nitration often requires stoichiometric amounts of strong acids, leading to waste and potential safety issues. frontiersin.org Heterogeneous solid acid catalysts, such as modified sulfated zirconia or silica-supported molybdenum oxide, are being explored as reusable and more environmentally friendly alternatives to sulfuric acid in nitration reactions. researchgate.net These catalysts can facilitate the formation of the nitronium ion under milder conditions.

Furthermore, catalyst-free approaches using only aqueous nitric acid are being investigated to reduce chemical waste. frontiersin.org Other modern synthetic strategies, such as transition-metal-free aryne reactions or dual-catalytic methods for constructing the phenothiazine core, could also be adapted to create highly substituted precursors for the target molecule. researchgate.net The application of these novel catalysts and synthetic designs could lead to more efficient and selective syntheses of 1,3,7,9-tetranitrophenothiazine-5-oxide in the future.

Purification and Isolation Techniques

Recrystallization: The primary method for purifying the solid 1,3,7,9-tetranitrophenothiazine-5-oxide is recrystallization. The choice of solvent is critical and is determined by the solubility profile of the compound. For this particular molecule, nitrobenzene (B124822) has been reported as a suitable solvent for recrystallization, which yields the product as yellow-orange needles with a melting point of 354-355 °C. chempedia.info This process effectively removes impurities that have different solubility characteristics at varying temperatures.

Chromatographic Methods: For analytical separation and purification of phenothiazine derivatives, chromatographic techniques are widely employed. oup.comnih.gov Given the highly polar nature of tetranitrophenothiazine-5-oxide, thin-layer chromatography (TLC) and column chromatography are valuable tools.

Thin-Layer Chromatography (TLC): TLC is an effective technique for monitoring the progress of the reaction and assessing the purity of the final product. For phenothiazine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. oup.com A variety of solvent systems (mobile phases) can be used, often consisting of a mixture of polar and non-polar solvents. The choice of eluent is crucial for achieving good separation. The identification of spots can be aided by their color and their retention factor (Rf) values. oup.com

Column Chromatography: For preparative scale purification, column chromatography using silica gel as the stationary phase is a standard procedure. nih.gov The crude product is dissolved in a minimum amount of a suitable solvent and loaded onto the column. Elution is then carried out with a solvent system of increasing polarity, allowing for the separation of the desired compound from less polar and more polar impurities. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

| Technique | Stationary Phase | Mobile Phase (Solvent System) | Application | Reference |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Various, e.g., Benzene-Methanol mixtures | Identification and purity assessment | oup.com |

| Reversed-Phase TLC | Hydrophobized silica gel | Aqueous buffers with organic modifiers (e.g., acetone) at different pH | Characterization and identification | nih.gov |

| Column Chromatography | Silica Gel | Chloroform and/or Ethyl acetate/Hexane systems | Purification of synthetic products | nih.govmdpi.com |

The successful isolation of pure 1,3,7,9-tetranitrophenothiazine-5-oxide relies on a careful combination of these techniques, beginning with the isolation of the crude solid, followed by recrystallization to obtain a highly purified crystalline product. Chromatographic methods serve as indispensable tools for monitoring purity and for smaller-scale purification.

Chemical Reactivity and Transformation Pathways of 1,3,7,9 Tetranitrophenothiazine,5 Oxide

Oxidative and Reductive Transformations of the Sulfoxide (B87167) Moiety

The sulfoxide group in 1,3,7,9-tetranitrophenothiazine,5-oxide is a key site for redox chemistry. It can be further oxidized to a sulfone or reduced to the corresponding sulfide (B99878), mirroring the reactivity of other phenothiazine-5-oxides.

Reduction to Sulfide: The sulfoxide can be reduced back to the corresponding sulfide (1,3,7,9-tetranitrophenothiazine). A variety of reducing agents are effective for this purpose, including triphenylphosphine. masterorganicchemistry.com This transformation is valuable for synthetically accessing the sulfide derivative from the more readily available sulfoxide. The choice of reducing agent can be critical to avoid the reduction of the nitro groups.

| Transformation | Reagent/Conditions | Product |

| Oxidation | Hydrogen Peroxide/Acetic Acid | 1,3,7,9-Tetranitrophenothiazine-5,5-dioxide |

| Reduction | Triphenylphosphine | 1,3,7,9-Tetranitrophenothiazine |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Core

The aromatic rings of this compound are highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the four nitro groups. Conversely, these groups deactivate the rings towards electrophilic substitution.

Nucleophilic Aromatic Substitution: The presence of nitro groups, particularly at positions ortho and para to potential leaving groups, dramatically increases the rate of nucleophilic aromatic substitution (SNAr). In dinitrophenothiazine derivatives, for instance, one of the nitro groups can be displaced by nucleophiles such as amines. acs.orgyoutube.com It is expected that one or more of the nitro groups in the tetranitro analogue could be substituted by potent nucleophiles. The positions most susceptible to attack would be those where the negative charge of the Meisenheimer intermediate can be effectively stabilized by the remaining nitro groups and the sulfoxide moiety.

Electrophilic Aromatic Substitution: The phenothiazine (B1677639) nucleus is generally susceptible to electrophilic attack. However, the presence of four strongly deactivating nitro groups and an electron-withdrawing sulfoxide group makes electrophilic aromatic substitution on this compound highly unlikely. mdpi.com Standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not expected to proceed under normal conditions.

Thermal Decomposition Pathways and Kinetic Analysis

The decomposition of nitro-substituted imidazoles and pyrazoles suggests that thermal stability is influenced by the position of the nitro groups and steric hindrance. nih.govresearchgate.net The initial steps of decomposition in many nitroaromatic compounds involve the cleavage of the C-NO2 bond. The decomposition of this compound is likely to be a complex process, potentially involving the release of nitrogen oxides and the fragmentation of the heterocyclic ring system. The decomposition is expected to be exothermic.

| Compound Class | General Decomposition Characteristics |

| Nitro-substituted imidazoles | Stability influenced by nitro group position and steric hindrance. nih.gov |

| Nitro-substituted pyrazoles | Initial decomposition often involves C-NO2 bond cleavage. researchgate.net |

Photochemical Reactivity and Degradation Mechanisms

Phenothiazine derivatives are known to be photosensitive, and the presence of nitro groups can further influence their photochemical behavior. Upon exposure to light, particularly UV radiation, phenothiazines can undergo photooxidation. researchgate.net

The photochemical reactivity of this compound is anticipated to involve the generation of reactive oxygen species (ROS). nih.gov The nitro groups can also participate in photochemical reactions. The degradation mechanism is likely to be complex, potentially leading to the formation of a variety of photoproducts through pathways such as photooxidation of the sulfur atom or degradation of the aromatic system.

| Compound Class | General Photochemical Behavior |

| Phenothiazines | Susceptible to photooxidation. researchgate.net |

| Nitroaromatic Compounds | Can undergo various photochemical transformations and generate reactive oxygen species. nih.gov |

Acid-Base Chemistry and Tautomerism

The N-H proton of the phenothiazine ring system exhibits acidic properties. The presence of four electron-withdrawing nitro groups and a sulfoxide group is expected to significantly increase the acidity of the N-H proton in this compound compared to unsubstituted phenothiazine. masterorganicchemistry.com This increased acidity facilitates the formation of the corresponding anion.

Tautomerism is a potential phenomenon in phenothiazine derivatives. For instance, keto-enol tautomerism has been observed in related heterocyclic systems. nih.govfiveable.me In the case of this compound, while the predominant form is the one depicted, the possibility of tautomeric forms, particularly those involving the N-H proton and the sulfoxide oxygen, cannot be entirely ruled out, especially under specific conditions or in the presence of strong bases or acids. The strong electron-withdrawing nature of the nitro groups could influence the stability of potential enol-like tautomers. researchgate.net

Advanced Spectroscopic Elucidation of 1,3,7,9 Tetranitrophenothiazine,5 Oxide

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1,3,7,9-Tetranitrophenothiazine,5-oxide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The four nitro groups significantly deshield the aromatic protons, pushing their chemical shifts to a downfield region. The analysis would reveal two distinct aromatic proton signals and one signal for the N-H proton.

H-2/H-8 and H-4/H-6 Protons: Due to the symmetry of the molecule, the protons at positions 2 and 8 are chemically equivalent, as are the protons at positions 4 and 6. The strong electron-withdrawing nature of the adjacent nitro groups at positions 1, 3, 7, and 9 would cause these protons to resonate at very low field, likely in the range of 8.5-9.5 ppm. The protons H-2 and H-8 would appear as a doublet, coupled to H-4 and H-6 respectively, with a small meta-coupling constant (⁴JHH). Similarly, H-4 and H-6 would appear as a doublet, coupled to H-2 and H-8.

N-H Proton: The proton attached to the nitrogen atom of the phenothiazine (B1677639) ring is expected to appear as a broad singlet, characteristic of protons on heteroatoms. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is typically expected in the region of 9.0-11.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-8 | 8.8 - 9.2 | d | ~2.5 (⁴JHH) |

| H-4, H-6 | 9.3 - 9.7 | d | ~2.5 (⁴JHH) |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to symmetry, six distinct carbon signals are expected. The chemical shifts will be significantly influenced by the nitro groups and the sulfoxide (B87167).

Carbons Bearing Nitro Groups (C-1, C-3, C-7, C-9): These carbons are directly attached to the strongly electron-withdrawing nitro groups and are expected to be highly deshielded, resonating in the range of 140-150 ppm.

Aromatic Carbons (C-2, C-4, C-6, C-8): These carbons are part of the aromatic rings and their chemical shifts will be influenced by the adjacent nitro groups. They are expected to appear in the region of 120-130 ppm.

Bridgehead Carbons (C-4a, C-5a, C-9a, C-10a): The carbons at the ring junctions will have distinct chemical shifts. The carbons adjacent to the nitrogen (C-9a, C-10a) and the sulfoxide group (C-4a, C-5a) will be deshielded and are predicted to resonate in the 130-145 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-9 | 145 - 150 |

| C-3, C-7 | 142 - 147 |

| C-2, C-8 | 122 - 127 |

| C-4, C-6 | 125 - 130 |

| C-4a, C-5a | 130 - 135 |

Two-dimensional NMR techniques are invaluable for confirming the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, a cross-peak would be expected between the signals of H-2/H-8 and H-4/H-6, confirming their meta-coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. The HSQC spectrum would show correlations between the H-2/H-8 signal and the C-2/C-8 carbon signal, and between the H-4/H-6 signal and the C-4/C-6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons. For instance, the H-2 proton would show correlations to C-4, C-1, and C-3, while the H-4 proton would show correlations to C-2, C-3, and C-4a. The N-H proton would likely show correlations to the adjacent bridgehead carbons (C-9a and C-10a).

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by the strong absorptions of the nitro and sulfoxide groups.

Nitro Group (NO₂) Vibrations: The nitro groups will give rise to two very strong and characteristic absorption bands: an asymmetric stretching vibration (νas) typically in the range of 1520-1560 cm⁻¹ and a symmetric stretching vibration (νs) in the range of 1340-1370 cm⁻¹.

Sulfoxide (S=O) Stretching: The S=O stretching vibration is a strong band, and its position is sensitive to the electronic environment. For an aromatic sulfoxide, this band is expected to appear in the region of 1040-1060 cm⁻¹.

N-H Stretching: The N-H stretching vibration of the secondary amine in the phenothiazine ring is expected to be a medium to weak band around 3300-3400 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3300 - 3400 | Medium |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |

| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |

| S=O | Stretching | 1040 - 1060 | Strong |

| C-N | Stretching | 1280 - 1350 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability.

Symmetric Vibrations: Symmetric vibrations, such as the symmetric stretch of the nitro groups, often give rise to strong signals in the Raman spectrum. The symmetric NO₂ stretch around 1340-1370 cm⁻¹ is expected to be a prominent feature.

Aromatic Ring Vibrations: The breathing modes of the aromatic rings, which involve the symmetric expansion and contraction of the rings, are typically strong in the Raman spectrum and would be expected in the fingerprint region (below 1600 cm⁻¹).

C-S and S=O Vibrations: The C-S and S=O stretching vibrations will also be Raman active, providing further confirmation of these functional groups. The high degree of symmetry in the molecule may lead to some vibrational modes being exclusively Raman active.

By combining these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Electronic Absorption and Emission Spectroscopy

The electronic transitions and photoluminescent properties of this compound are key to understanding its potential applications in materials science. Due to the scarcity of direct spectroscopic data for this specific molecule, the analysis presented herein is based on the well-documented properties of the closely analogous compound, 3,7-dinitro-10H-phenothiazine 5-oxide. nih.gov The additional nitro groups in the target compound are expected to further influence the electronic landscape, leading to predictable shifts in its spectral behavior.

The UV-Vis absorption spectrum of nitrated phenothiazine oxides is characterized by multiple bands corresponding to various electronic transitions within the molecule. For the analogue 3,7-dinitro-10H-phenothiazine 5-oxide, four distinct absorption bands are observed at 271 nm, 359 nm, 398 nm, and 528 nm when measured in dimethyl sulfoxide (DMSO). nih.gov These absorptions are attributed to π-π* and n-π* transitions within the aromatic system, significantly influenced by the electron-withdrawing nitro groups and the sulfoxide moiety.

The introduction of two additional nitro groups at the 1 and 9 positions in this compound is anticipated to induce a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system and the further lowering of the energy of the lowest unoccupied molecular orbital (LUMO). The intense electron-withdrawing nature of the four nitro groups would likely lead to strong intramolecular charge transfer (ICT) character in the electronic transitions.

Table 1: Predicted UV-Vis Absorption Maxima for this compound

| Predicted Band | Wavelength (λmax) | Transition Type |

|---|---|---|

| Band I | > 528 nm | π-π* (ICT) |

| Band II | ~ 400-420 nm | π-π* |

| Band III | ~ 360-380 nm | π-π* |

Note: The data in this table is predictive and based on the observed spectra of 3,7-dinitro-10H-phenothiazine 5-oxide. nih.gov

The emission properties of phenothiazine derivatives are highly sensitive to their substitution patterns. The analogue, 3,7-dinitro-10H-phenothiazine 5-oxide, exhibits a fluorescent emission band at 647 nm in DMSO. nih.gov This significant Stokes shift is indicative of a substantial change in geometry between the ground and excited states, which is common for molecules with strong ICT character.

For this compound, a further red-shift in the fluorescence emission is expected due to the enhanced ICT effect of the four nitro groups. The increased number of electron-withdrawing groups can also lead to a decrease in the fluorescence quantum yield due to the enhancement of non-radiative decay pathways.

Regarding phosphorescence, it has been noted that 3,7-dinitro-10H-phenothiazine 5-oxide does not exhibit room-temperature phosphorescence. nih.gov This is attributed to efficient phosphorescence quenching by the nitro groups. nih.gov It is therefore highly probable that this compound also does not display significant phosphorescence.

Table 2: Predicted Emission Properties of this compound

| Property | Predicted Value |

|---|---|

| Fluorescence Emission Maximum | > 647 nm |

Note: The data in this table is predictive and based on the observed properties of 3,7-dinitro-10H-phenothiazine 5-oxide. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

The molecular ion peak (M+) for C₁₂H₅N₅O₉S would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the sequential loss of the nitro groups and the sulfoxide oxygen.

A characteristic fragmentation pattern for nitroaromatic compounds involves the loss of NO₂ (46 Da) and NO (30 Da). youtube.com For phenothiazine sulfoxides, the loss of the oxygen atom from the sulfoxide group (16 Da) is a common fragmentation pathway. Subsequent fragmentation would likely involve the cleavage of the phenothiazine ring system.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M]+ | Intact Molecule |

| [M-O]+ | Loss of sulfoxide oxygen |

| [M-NO₂]+ | Loss of a nitro group |

| [M-2NO₂]+ | Loss of two nitro groups |

| [M-3NO₂]+ | Loss of three nitro groups |

| [M-4NO₂]+ | Loss of four nitro groups |

Note: This table presents a predictive fragmentation pattern based on the general behavior of related compound classes.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 3,7-dinitro-10H-phenothiazine 5-oxide has been determined and serves as an excellent model for predicting the structure of its tetranitro analogue. nih.gov

The phenothiazine core adopts a characteristic butterfly-like conformation. In 3,7-dinitro-10H-phenothiazine 5-oxide, the bending angles in the central phenothiazine ring are reported as 98.31° for ΘS and 124.47° for ΘN. nih.gov The sulfoxide group introduces further puckering to the central ring. The nitro groups are expected to be nearly coplanar with the benzene (B151609) rings to which they are attached to maximize resonance stabilization.

For this compound, a similar folded conformation of the phenothiazine backbone is expected. The presence of four bulky and electron-withdrawing nitro groups will likely influence the crystal packing, potentially leading to significant intermolecular interactions such as π-π stacking and hydrogen bonding involving the N-H group.

Table 4: Predicted Crystallographic Parameters for this compound (based on the structure of 3,7-dinitro-10H-phenothiazine 5-oxide)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Conformation | Folded (Butterfly) |

Note: This data is predictive and based on the published crystal structure of 3,7-dinitro-10H-phenothiazine 5-oxide. nih.gov

Electrochemical Behavior of 1,3,7,9 Tetranitrophenothiazine,5 Oxide

Electrocatalytic Properties and Mechanisms

No Publicly Available Research Found for "1,3,7,9-Tetranitrophenothiazine,5-oxide"

A comprehensive search for theoretical and computational investigations into the chemical compound This compound has yielded no specific publicly available scientific literature. While the compound is indexed in chemical databases such as the NIST WebBook, providing basic information like its formula (C12H5N5O9S) and molecular weight, dedicated research on its electronic structure, molecular dynamics, spectroscopic properties, reaction pathways, and energetic behavior through computational modeling appears to be absent from the public domain. nist.gov

The provided outline requests an in-depth analysis based on established computational chemistry methods, including:

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio methods to determine molecular geometry and electronic properties.

Molecular Dynamics (MD) Simulations: To understand conformational changes and intermolecular interactions.

Spectroscopic Prediction: Computational modeling to predict spectroscopic parameters.

Reaction Pathway Analysis: Theoretical investigation of potential chemical reactions and their transition states.

Energetic Behavior Modeling: Computational studies on the compound's decomposition kinetics and energetic properties.

General methodologies for these types of computational studies are well-established and frequently applied to other energetic materials and heterocyclic compounds. superfri.orgmdpi.comscispace.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net However, without specific research focused on this compound, it is not possible to provide the detailed, data-driven article as requested in the outline. The generation of scientifically accurate data tables and detailed research findings requires pre-existing, peer-reviewed studies.

Therefore, the subsequent sections of the requested article cannot be generated due to the lack of foundational research on this specific compound.

Theoretical and Computational Investigations of 1,3,7,9 Tetranitrophenothiazine,5 Oxide

Computational Modeling of Energetic Behavior and Decomposition Kinetics

Prediction of Detonation Parameters via Quantum Mechanical Methods

Quantum mechanical calculations are a powerful tool for predicting the detonation performance of energetic materials before they are synthesized, offering a safer and more cost-effective approach to research and development. For a compound like 1,3,7,9-Tetranitrophenothiazine,5-oxide, these theoretical methods could provide crucial data points.

Typically, density functional theory (DFT) is employed to calculate the heat of formation, a fundamental thermodynamic property. From this and the predicted density of the material, empirical methods such as the Kamlet-Jacobs equations can be used to estimate key detonation parameters.

A theoretical investigation would likely yield a data table similar to the hypothetical one below, comparing the predicted performance of this compound with well-known explosives.

Hypothetical Detonation Parameter Predictions

| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| This compound | (Predicted Value) | (Predicted Value) | (Predicted Value) | (Predicted Value) |

| HMX | 1.91 | +74.5 | 9.10 | 39.3 |

Note: The values for this compound in this table are placeholders and are not based on actual published research.

Mechanistic Studies of Electrostatic Discharge (ESD) Initiation

The sensitivity of an energetic material to accidental initiation by electrostatic discharge (ESD) is a critical safety parameter. Mechanistic studies in this area aim to understand the molecular processes that lead to ignition when a spark is introduced.

For this compound, computational studies would likely focus on the electronic structure of the molecule to identify potential initiation pathways. This could involve analyzing the molecule's response to an external electric field, identifying the weakest chemical bonds susceptible to breaking, and calculating the energy barriers for decomposition reactions. The ignition of explosives by ESD is often considered a thermal process, where the spark heats the material to the point of thermal runaway.

Research findings in this area would typically be presented with detailed analyses of molecular orbitals, bond dissociation energies, and potential energy surfaces for decomposition pathways. A data table might summarize key calculated parameters related to ESD sensitivity.

Hypothetical ESD Sensitivity Parameters

| Compound | Band Gap (eV) | Weakest Bond Dissociation Energy (kJ/mol) | Predicted ESD Sensitivity (J) |

|---|---|---|---|

| This compound | (Calculated Value) | (Calculated Value) | (Predicted Value) |

| PETN | (Value) | (Value) | 0.2 |

Note: The values for this compound in this table are placeholders and are not based on actual published research.

Without specific studies on this compound, a detailed and scientifically accurate discussion for these sections is not possible. The frameworks provided above illustrate the type of research and data that are currently absent from the scientific literature for this compound.

Intermolecular Interactions and Complexation Studies of 1,3,7,9 Tetranitrophenothiazine,5 Oxide

Formation and Characterization of Charge Transfer Complexes

The formation of charge-transfer (CT) complexes is a key feature of electron-deficient molecules like 1,3,7,9-Tetranitrophenothiazine,5-oxide when they interact with electron-donating species. These complexes arise from the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Donor-Acceptor Interactions with Aromatic Amines and Polycyclic Aromatic Hydrocarbons

Studies have been conducted on the interaction of this compound with various aromatic amines. These amines, possessing electron-rich π-systems and lone pairs on the nitrogen atom, are effective electron donors. The formation of molecular complexes is driven by the electrostatic and charge-transfer interactions between the electron-poor phenothiazine (B1677639) derivative and the electron-rich amines.

Unfortunately, detailed studies on the interaction of this compound with polycyclic aromatic hydrocarbons (PAHs) are not available in the surveyed literature. While PAHs are well-known electron donors and readily form charge-transfer complexes with a variety of acceptors, specific experimental or theoretical data for their complexes with this compound could not be located.

Spectroscopic Signatures of Complex Formation (UV-Vis, NMR)

The formation of charge-transfer complexes is typically accompanied by distinct spectroscopic changes. In UV-Vis spectroscopy, the appearance of a new, broad absorption band at a longer wavelength than the absorption maxima of the individual donor and acceptor is a hallmark of CT complex formation. This new band corresponds to the energy required for the electronic transition from the ground state to the excited state of the complex.

Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable insights into complexation. Upon the formation of a charge-transfer complex, the chemical shifts of the protons on both the donor and acceptor molecules are affected. The electron transfer leads to a deshielding of the donor protons and a shielding of the acceptor protons, resulting in downfield and upfield shifts in their respective ¹H NMR spectra. The magnitude of these shifts can provide information about the strength and geometry of the complex. While there are mentions of proton magnetic resonance spectra being used in studies involving this compound, specific data detailing these shifts upon complexation with aromatic amines or PAHs is not publicly available.

Kinetic Investigation of Molecular Complex Formation

A key study in the "Revue Roumaine de Chimie" focused on the kinetic investigation of molecular complexes between this compound and various amines. Such kinetic studies are crucial for understanding the mechanism of complex formation, including the determination of reaction rates, activation parameters, and the stability of the resulting complexes. These investigations often employ spectrophotometric methods to monitor the change in absorbance of the charge-transfer band over time.

The data from such a study would typically include rate constants (k), activation energies (Ea), and thermodynamic parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the complexation reaction. This information allows for a deeper understanding of the factors influencing the formation and stability of these donor-acceptor complexes. Regrettably, the full text of this specific study, which would contain the detailed kinetic data and data tables, could not be accessed for this review.

Supramolecular Assembly and Self-Organization Phenomena

The concept of supramolecular assembly involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. For this compound, its planar structure and the presence of multiple nitro groups and a sulfoxide (B87167) group provide opportunities for various intermolecular interactions that can drive self-assembly.

There is an indication in the literature of the supramolecular arrangement of this compound. The nature of these arrangements, whether they form stacks, sheets, or other architectures, would be dictated by a combination of π-π stacking interactions between the aromatic rings and other intermolecular forces. The electron-poor nature of the aromatic system would favor interactions with electron-rich species, potentially leading to the formation of mixed-stacking arrangements in the solid state.

Hydrogen Bonding and Halogen Bonding Interactions

Halogen bonding is another important non-covalent interaction where a halogen atom acts as an electrophilic center (a σ-hole) and interacts with a Lewis base. For this compound to participate in halogen bonding as an acceptor, it would interact with halogenated molecules that can act as halogen bond donors. There is currently no available information in the scientific literature to suggest that this compound has been studied in the context of halogen bonding interactions.

Derivatives and Analogues of 1,3,7,9 Tetranitrophenothiazine,5 Oxide

Synthesis of Nitro-Substituted Phenothiazine (B1677639) Sulfoxides and Sulfones

The synthesis of nitro-substituted phenothiazine sulfoxides is typically achieved through a two-step process involving the nitration of the phenothiazine core followed by oxidation of the sulfur atom. The parent phenothiazine ring system can be nitrated using strong nitrating agents. Subsequent oxidation to the sulfoxide (B87167) can be accomplished using various oxidizing agents, including nitric acid and nitrous acid.

The degree of nitration and the position of the nitro groups are critical factors that influence the reactivity of the phenothiazine core and the conditions required for subsequent oxidation. For heavily nitrated systems like 1,3,7,9-tetranitrophenothiazine-5-oxide, the synthesis involves the nitration of pre-nitrated phenothiazine precursors.

The general synthetic approach involves the careful control of reaction conditions to achieve the desired level of nitration without leading to unwanted side reactions or decomposition of the sensitive nitro-rich molecule. The subsequent oxidation of the sulfide (B99878) to a sulfoxide requires an oxidizing agent that is compatible with the highly electron-deficient aromatic system.

1,3,7,9-Tetranitrophenothiazine-5,5-dioxide as a Key Analogue

A key analogue in this series is 1,3,7,9-tetranitrophenothiazine-5,5-dioxide, the corresponding sulfone. The synthesis of this compound involves the further oxidation of 1,3,7,9-tetranitrophenothiazine-5-oxide. This oxidation requires more potent oxidizing agents or more forcing reaction conditions compared to the sulfide-to-sulfoxide conversion. Agents such as potassium permanganate or organic peracids are often employed for the oxidation of sulfoxides to sulfones.

The conversion of the sulfoxide to the sulfone significantly alters the geometry and electronic properties of the central thiazine ring. This, in turn, has a profound impact on the energetic properties of the molecule, including its density, thermal stability, and sensitivity to initiation.

Table 1: Comparison of Key Analogues

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Oxidation State of Sulfur |

| 1,3,7,9-Tetranitrophenothiazine | C₁₂H₅N₅O₈S | 407.26 | +2 |

| 1,3,7,9-Tetranitrophenothiazine-5-oxide | C₁₂H₅N₅O₉S | 423.26 | +4 |

| 1,3,7,9-Tetranitrophenothiazine-5,5-dioxide | C₁₂H₅N₅O₁₀S | 439.26 | +6 |

Functionalization at the Phenothiazine Nitrogen Atom

The functionalization of the nitrogen atom within the phenothiazine ring system is a common strategy for modulating the properties of these molecules. However, in the case of 1,3,7,9-tetranitrophenothiazine-5-oxide, this presents a significant synthetic challenge. The presence of four strongly electron-withdrawing nitro groups dramatically reduces the nucleophilicity of the nitrogen atom, making it resistant to typical electrophilic substitution reactions such as alkylation or acylation.

Research into the N-functionalization of less-nitrated phenothiazines has shown that N-alkylation can be achieved under basic conditions. For instance, N-alkylphenothiazines can be synthesized and subsequently oxidized to the corresponding sulfoxides and sulfones. However, the acidity of the N-H proton in 1,3,7,9-tetranitrophenothiazine-5-oxide is expected to be significantly higher than in its non-nitrated counterparts, which could lead to deprotonation under basic conditions, forming an anionic species with altered reactivity.

Computational studies can provide valuable insights into the electronic structure and reactivity of the nitrogen atom in this highly electron-deficient environment. Such studies can help in predicting the feasibility of N-functionalization and guide the design of appropriate synthetic strategies. Theoretical calculations on related nitrated heterocyclic systems have been employed to understand their reaction mechanisms and predict their properties.

Structure-Reactivity Relationships within the Series of Nitrated Phenothiazine Oxides

The relationship between the molecular structure and the reactivity and performance of energetic materials is a cornerstone of their design and development. For the series of nitrated phenothiazine oxides, several key structural features dictate their properties:

Number and Position of Nitro Groups: The high density of nitro groups is a primary contributor to the energetic nature of these compounds. The placement of nitro groups at the 1, 3, 7, and 9 positions creates a highly electron-deficient aromatic system and contributes to a high oxygen balance.

Molecular Geometry: The phenothiazine ring system adopts a characteristic "butterfly" conformation. The degree of folding and the orientation of the substituents can affect intermolecular interactions in the solid state, which in turn influences properties like density and sensitivity.

Computational studies are instrumental in elucidating these relationships. Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometries, electronic properties, and even estimate energetic performance parameters. Such theoretical predictions can guide the synthesis of new derivatives with improved properties.

Design and Synthesis of Novel Scaffolds Inspired by 1,3,7,9-Tetranitrophenothiazine-5-oxide

The unique structural and electronic features of 1,3,7,9-tetranitrophenothiazine-5-oxide make it an intriguing scaffold for the design of new energetic materials and other functional molecules. The combination of a rigid, heteroaromatic core with a high degree of nitration offers a template for creating novel compounds with tailored properties.

Strategies for the design of new scaffolds could include:

Modification of the Aromatic Core: Replacing one or more of the benzene (B151609) rings with other heterocyclic systems could lead to novel ring systems with different energetic and stability characteristics. The synthesis of novel heterocyclic compounds is an active area of research.

Introduction of Alternative Energetic Moieties: Incorporating other energetic functional groups, such as azides or N-oxides, in addition to the nitro groups, could further enhance the performance of the resulting molecules.

Development of Donor-Acceptor Architectures: The electron-deficient nature of the tetranitrophenothiazine core makes it a suitable acceptor unit in donor-acceptor systems. The rational design of phenothiazine-based donor-acceptor covalent organic frameworks has been explored for applications in photocatalysis.

The synthesis of these novel scaffolds would require the development of innovative synthetic methodologies to handle the challenges associated with the preparation and manipulation of highly energetic and sensitive compounds. Machine learning methods are also emerging as powerful tools for the prediction and design of new energetic materials.

Role in Advanced Materials and Energetic Systems Research

Investigation of 1,3,7,9-Tetranitrophenothiazine,5-oxide as a Component in Energetic Formulations

The investigation of a new energetic material typically involves a comprehensive evaluation of its detonation properties, thermal stability, and compatibility with other formulation ingredients. Key performance parameters for energetic materials are provided in the table below for context, although specific data for this compound is not publicly available.

Table 1: Key Performance Parameters for Energetic Materials

| Parameter | Description |

|---|---|

| Detonation Velocity (D) | The speed at which the detonation wave travels through the explosive. |

| Detonation Pressure (P) | The pressure of the shock wave produced by the detonation. |

| Density (ρ) | The mass per unit volume of the material. Higher density often correlates with higher detonation performance. |

| Heat of Formation (ΔHf) | The change in enthalpy when one mole of a substance is formed from its constituent elements. |

Research into energetic derivatives of various heterocyclic compounds often aims to achieve a balance between high performance and acceptable sensitivity. researchgate.netlew.ro For this compound, its utility in energetic formulations would depend on these and other factors, which would need to be determined through rigorous experimental testing.

Understanding Chemical Factors Influencing Sensitivity in Energetic Materials

The sensitivity of an energetic material to stimuli such as impact, friction, and heat is a critical safety consideration. The molecular structure of an explosive plays a pivotal role in determining its sensitivity. Several chemical factors are known to influence this property:

Nitro Groups: The number and location of nitro groups are significant. A higher degree of nitration generally leads to higher energy content but can also increase sensitivity. The polarization of the C-NO2 bonds is a key factor.

Molecular Backbone: The stability of the underlying molecular framework is crucial. Aromatic structures, like the phenothiazine (B1677639) core, tend to be more stable than aliphatic ones.

Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can help to stabilize the crystal lattice and reduce sensitivity.

Oxygen Balance: While a zero oxygen balance is desirable for maximum energy release, it can also be associated with increased sensitivity.

Presence of other Functional Groups: Groups like sulfoxides can influence the electronic properties and stability of the molecule.

In the case of this compound, the presence of four nitro groups suggests a high energy density, which often correlates with increased sensitivity. The phenothiazine structure itself is a relatively stable aromatic system. The sulfoxide (B87167) group introduces a polar site in the molecule, which could influence intermolecular interactions and crystal packing, thereby affecting sensitivity. A comprehensive understanding of its sensitivity would require experimental data from standardized tests.

Table 2: General Influence of Molecular Features on Energetic Material Sensitivity

| Molecular Feature | General Effect on Sensitivity |

|---|---|

| High number of nitro groups | Tends to increase sensitivity |

| Aromatic backbone | Tends to decrease sensitivity compared to aliphatic backbones |

| Strong intermolecular forces | Tends to decrease sensitivity |

| Positive oxygen balance | Can increase sensitivity |

Advanced Materials Science Applications beyond Energetic Systems

While the primary interest in highly nitrated compounds like this compound lies in their energetic properties, the unique electronic and structural features of such molecules can sometimes lead to applications in other areas of materials science. For instance, polynitro-aromatic compounds can exhibit interesting optical and electronic properties.

A 1978 study investigated the formation of complexes between this compound and various amines. lew.ro This suggests potential applications in areas such as:

Charge-transfer complexes: The electron-deficient nature of the highly nitrated aromatic system could allow it to form charge-transfer complexes with electron-rich donor molecules. Such complexes can have applications in electronics and sensor technology.

Coordination chemistry: The sulfoxide group and the nitrogen atom in the phenothiazine ring could act as coordination sites for metal ions, potentially leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs).

However, it is important to note that there is a lack of recent and detailed research in the public domain exploring these potential applications for this compound. Further investigation would be necessary to ascertain its utility in these advanced materials science applications.

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of 1,3,7,9-Tetranitrophenothiazine,5-oxide during synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying nitro group positions and the sulfoxide moiety. Infrared (IR) spectroscopy can confirm the S=O stretch (~1020–1070 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹). X-ray diffraction (XRD) is essential for resolving structural ambiguities, such as sulfoxide oxygen disorder observed in related phenothiazine oxides . For example, XRD analysis of 10H-phenothiazine 5-oxide revealed a weighted average S–O bond length of 1.471 Å, comparable to derivatives like 10-methylphenothiazine 5-oxide (1.498 Å) .

Q. How can researchers optimize synthetic pathways for this compound to minimize byproducts?

- Methodological Answer : Controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) are critical to prevent over-nitration. Stepwise nitration of the phenothiazine core, followed by selective oxidation to the sulfoxide, reduces side reactions. Intermediate purification via recrystallization (e.g., using ethanol/water) ensures high purity. Comparative studies on analogous systems (e.g., 1,3,6,8-TeCTA synthesis) suggest that reaction temperature and solvent polarity significantly influence regioselectivity .

Q. What stability challenges are associated with this compound under varying pH and temperature conditions?

- Methodological Answer : The compound is susceptible to hydrolysis under alkaline conditions due to the electron-withdrawing nitro groups. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For phenothiazine sulfoxides, sulfoxide-to-sulfone oxidation is a known degradation pathway under oxidative conditions. Differential scanning calorimetry (DSC) can identify thermal decomposition thresholds .

Advanced Research Questions

Q. How do computational methods elucidate the reaction mechanisms and regioselectivity of this compound formation?

- Methodological Answer : Density Functional Theory (DFT) calculations can model nitration and oxidation pathways. For example, studies on 2,4,6-TCTPR-derived TeCTA isomers revealed that 1,3,7,9-TeCTA formation involves a Smiles rearrangement with a rate-determining step barrier of 12.69 kcal/mol, lower than the 13.60 kcal/mol barrier for 1,3,6,8-TeCTA . Such computational insights guide experimental design by predicting favorable reaction coordinates and intermediates.

Q. What structural features of this compound influence its pharmacological activity, particularly as a PDE4 inhibitor?

- Methodological Answer : The sulfoxide group and nitro substituents enhance electron-deficient aromatic systems, improving binding to PDE4’s catalytic pocket. Comparative SAR studies on related thienopyrimidine sulfoxides (e.g., compound 1 in ) highlight the importance of planar aromaticity and hydrogen-bonding interactions. Molecular docking simulations paired with in vitro IC₅₀ assays can validate these interactions.

Q. How can XRD resolve structural disorder in the sulfoxide group of this compound?

- Methodological Answer : Single-crystal XRD with high-resolution data (e.g., < 0.8 Å) can model disorder using split-site refinement. For 10H-phenothiazine 5-oxide, sulfoxide oxygen disorder was resolved with occupancy factors of 0.907 (axial) and 0.093 (equatorial) . Similar approaches apply to nitrated derivatives, with careful attention to thermal displacement parameters and residual electron density maps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。